molecular formula C26H28N4O2S B2867876 N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921548-09-6

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2867876
CAS No.: 921548-09-6
M. Wt: 460.6
InChI Key: RKPQLVJICYJISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a thiazole ring core linked to a cyclopropanecarboxamide group and a benzhydrylpiperazine moiety. Its synthesis involves coupling a pinacolboronate intermediate with brominated pyridine derivatives under palladium-catalyzed cross-coupling conditions, as described in .

Properties

IUPAC Name

N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c31-23(17-22-18-33-26(27-22)28-25(32)21-11-12-21)29-13-15-30(16-14-29)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21,24H,11-17H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPQLVJICYJISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which includes a cyclopropanecarboxamide moiety, a thiazole ring, and a piperazine derivative. The structural complexity suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.53 g/mol

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Receptor Binding : The presence of the piperazine group suggests affinity for serotonin and dopamine receptors, which are critical in the modulation of mood and cognition.
  • Enzyme Inhibition : Thiazole derivatives are known to inhibit certain enzymes, potentially impacting metabolic pathways.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies have shown that similar compounds exhibit antidepressant-like effects in animal models, likely through modulation of neurotransmitter systems.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Properties : Compounds with thiazole moieties often show anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulation of serotonin/dopamine receptors
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antidepressant Effects

A study published in 2023 explored the antidepressant effects of a related compound in a rat model. The results indicated significant reductions in depressive-like behaviors when administered at specific doses over a four-week period. Behavioral tests showed increased locomotion and reduced immobility in forced swim tests.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cells revealed that the compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 3: Anti-inflammatory Mechanisms

A recent publication highlighted the anti-inflammatory effects of thiazole derivatives in a mouse model of arthritis. The compound significantly reduced swelling and joint pain, correlating with decreased levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

Benzhydrylpiperazine Derivatives

Compounds sharing the benzhydrylpiperazine moiety but differing in substituents include:

Compound ID / Evidence Structure Highlights Yield (%) Melting Point (°C) Key Biological Activity
6d–6l Sulfamoylphenylsulfonylpiperazine derivatives Variable 132–230 Not reported
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole Nitrobenzamido-benzoxazole hybrid 60–70 177–180 Apoptosis-targeting activity
Compounds 13–18 Acetamide-linked thiazoles with arylpiperazine 72–86 269–303 MMP inhibition (anti-inflammatory)

Key Observations :

  • Compound 4 (), a thiazole-piperazine derivative, increased paclitaxel bioavailability by 56–106.6% via P-glycoprotein (P-gp) inhibition, suggesting similar mechanisms for the target compound .
  • Lower yields in sulfamoyl derivatives (6d–6l, 6–43%) indicate synthetic challenges compared to acetamide-linked analogues (72–86%) .

Cyclopropanecarboxamide Derivatives

Compounds with cyclopropanecarboxamide groups include:

Compound ID / Evidence Substituents Yield (%) Melting Point (°C) Notes
44–47 Pyridinylphenyl-thiazole hybrids 6–43 Not reported Low yields suggest structural complexity
74 Benzo[d][1,3]dioxol-5-yl and pyrrolidinyl 20 Not reported Synthesized via similar coupling methods

Key Observations :

  • The cyclopropane ring introduces steric constraints that may influence receptor binding or metabolic stability.
  • Low yields (e.g., 6% for compound 47) highlight synthetic difficulties compared to non-cyclopropane analogues .

Thiazole-Based Analogues with Diverse Pharmacophores

Compound ID / Evidence Core Structure Yield (%) Melting Point (°C) Activity
1f–2b Urea-linked thiazole-piperazine hybrids 70.7–78.3 188–207 Not explicitly reported
Benzothiazole derivatives Chlorinated-arylsulphonamide-piperazine Variable Not reported Antiproliferative (IC50: 1.2–8.7 µM)

Key Observations :

  • Urea-linked derivatives () exhibit higher yields (70–78%) than cyclopropanecarboxamides, likely due to simpler synthetic routes .
  • Chlorinated-arylsulphonamide benzothiazoles () demonstrate potent antiproliferative activity, suggesting that the target compound’s thiazole core could be optimized for oncology applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.